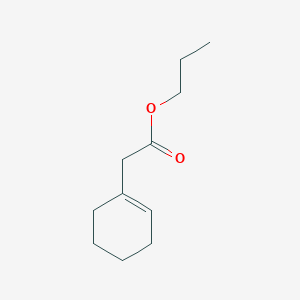

Propyl (cyclohex-1-en-1-yl)acetate

Description

Properties

CAS No. |

65792-53-2 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

propyl 2-(cyclohexen-1-yl)acetate |

InChI |

InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3 |

InChI Key |

ZCTSGONVUARAEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC1=CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Propyl (cyclohex-1-en-1-yl)acetate often differ in substituents on the cyclohexene ring or the ester chain. Below is a detailed analysis based on substituent variations and their impacts:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Electronic Effects: The absence of electron-donating groups (e.g., amino or methoxy) in this compound results in lower polarity compared to analogs like 4-(dimethylamino)cyclohex-1-en-1-yl derivatives. This reduces its solubility in aqueous media but enhances compatibility with hydrophobic matrices . Amino-substituted analogs exhibit stronger intermolecular interactions (e.g., hydrogen bonding), making them more suitable for pharmaceutical formulations requiring controlled release .

Steric and Conformational Effects :

- The propyl ester chain in this compound provides moderate steric bulk, which balances volatility and stability. In contrast, cyclobutyl or oxetane-containing analogs (e.g., 1-cyclobutyl derivatives) exhibit higher conformational rigidity, favoring binding to enzyme active sites in drug discovery .

Biological Activity: this compound lacks significant bioactivity compared to amino-substituted analogs. For example, 4-(methylamino)cyclohex-1-en-1-yl derivatives demonstrate antimicrobial properties due to their ability to disrupt bacterial membranes .

Synthetic Flexibility :

- The simplicity of this compound’s structure allows straightforward scale-up in industrial settings. Conversely, analogs with complex substituents (e.g., tetrahydropyridin-4-yl groups) require multi-step syntheses, limiting their commercial viability .

Q & A

Q. What are the established synthetic routes for Propyl (cyclohex-1-en-1-yl)acetate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves esterification of cyclohex-1-en-1-ylacetic acid with n-propanol under acid catalysis (e.g., sulfuric acid). Key steps include:

- Reagent Purity : Use anhydrous conditions to minimize hydrolysis .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Employ fractional distillation (boiling point ~101–105°C) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation .

- Yield Optimization :

| Factor | Optimal Condition | Impact |

|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:1.2 | Reduces unreacted starting material |

| Catalyst Loading | 1–2% H₂SO₄ | Avoids excessive decomposition |

| Reaction Time | 4–6 hrs | Maximizes conversion without degradation |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR :

- Cyclohexene protons: δ 5.6–5.8 ppm (multiplet, vinyl H) .

- Ester carbonyl: δ 2.3–2.5 ppm (singlet, CH₃COO) .

- Propyl chain: δ 0.9–1.7 ppm (triplet for CH₃, multiplet for CH₂) .

- IR :

- Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1240–1160 cm⁻¹ (C-O ester) .

- Validation : Compare with reference spectra from NIST Chemistry WebBook or synthetic standards .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* basis set) for Diels-Alder reactions, focusing on:

- Electron density maps to identify nucleophilic/electrophilic sites .

- Activation energy barriers to predict regioselectivity .

- Solvent Effects : Incorporate COSMO-RS solvation models to simulate polar aprotic solvents (e.g., THF), which stabilize dipolar intermediates .

Q. How can contradictory vapor-liquid equilibrium (VLE) data for this compound mixtures be resolved?

- Methodological Answer :

- Data Reconciliation :

Cross-validate experimental setups (e.g., static vs. dynamic VLE methods) .

Use NIST Standard Reference Data for calibration .

- Case Study :

| System | Reported Boiling Point Discrepancy | Resolution Strategy |

|---|---|---|

| Propyl acetate + water | 93–97°C (at 101.3 kPa) | Replicate isobaric measurements with gas chromatography . |

- Statistical Analysis : Apply the Wilson or NRTL model to fit activity coefficients and identify outliers .

Q. What strategies mitigate decomposition of this compound under high-temperature catalysis?

- Methodological Answer :

- Stabilizers : Add 0.1–0.5% antioxidants (e.g., BHT) to suppress radical-mediated degradation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) over Brønsted acids to reduce ester hydrolysis .

- Kinetic Monitoring : Use in-situ FT-IR to track carbonyl stability at 150–200°C .

Contradiction Analysis

Q. Why do toxicity profiles for this compound vary across studies?

- Methodological Answer :

- Data Gaps : Some studies omit cyclohexene-specific metabolites (e.g., epoxide derivatives) that may enhance toxicity .

- Experimental Design :

| Study Type | Findings | Limitations |

|---|---|---|

| Acute Exposure (OECD 423) | LD₅₀ > 2000 mg/kg (low toxicity) | Does not assess chronic effects . |

| In Vitro Mutagenicity (Ames Test) | Negative | Limited to bacterial models . |

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.